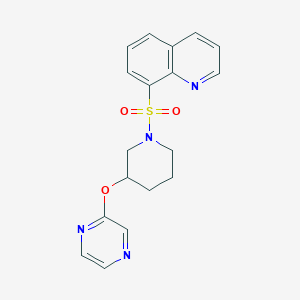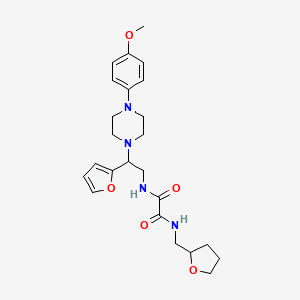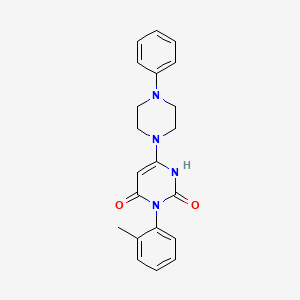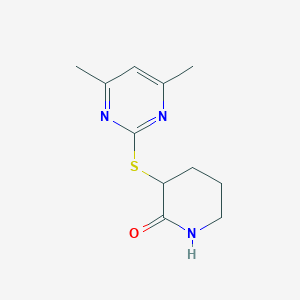![molecular formula C20H22N4O2S B2664341 2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide CAS No. 2034541-09-6](/img/structure/B2664341.png)
2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These analogues have been designed and synthesized for their potential as potent phosphoinositide 3-kinase inhibitors .
Synthesis Analysis
The synthesis of these thiazolo[5,4-b]pyridines involves seven steps from commercially available substances, yielding moderate to good results . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine is one of the key steps in the synthesis .Molecular Structure Analysis
The molecular structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The crystal structure of a similar compound, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, has been reported as monoclinic, P2 1 /c (no. 14), with dimensions a = 3.885 (2) Å, b = 13.423 (8) Å, c = 13.634 (8) Å, β = 98.017 (6)°, V = 704.1 Å 3, Z = 4 .Chemical Reactions Analysis
These N-heterocyclic compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using NMR and HRMS . The yield of the synthesis was 42%, and the melting point was 202–203°C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide:
Phosphoinositide 3-Kinase (PI3K) Inhibition
This compound has shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), particularly PI3Kα, PI3Kγ, and PI3Kδ. The inhibition of PI3K is crucial in cancer research as it plays a significant role in cell growth, proliferation, and survival. The compound’s structure-activity relationship (SAR) studies indicate that specific functional groups are essential for its inhibitory potency .
Anticancer Activity
Due to its PI3K inhibitory properties, this compound is being explored for its potential anticancer activity. PI3K inhibitors are known to induce apoptosis and inhibit tumor growth in various cancer cell lines. Research has shown that derivatives of thiazolo[5,4-b]pyridine, similar to this compound, exhibit significant anticancer efficacy .
Antimicrobial Properties
Thiazolo[5,4-b]pyridine derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of the thiazolo[5,4-b]pyridine moiety enhances the antimicrobial activity, making this compound a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Applications
The anti-inflammatory potential of thiazolo[5,4-b]pyridine derivatives is another area of interest. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes them promising candidates for treating inflammatory diseases .
Neuroprotective Effects
Research has indicated that thiazolo[5,4-b]pyridine derivatives may have neuroprotective effects. These compounds can protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases. This compound could be explored further for its potential in treating conditions like Alzheimer’s and Parkinson’s diseases .
Antiviral Activity
Thiazolo[5,4-b]pyridine derivatives have also been investigated for their antiviral properties. These compounds can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development. The specific mechanisms of action and efficacy against various viruses are areas of ongoing research .
Enzyme Inhibition
Beyond PI3K, this compound and its derivatives have shown potential in inhibiting other enzymes. Enzyme inhibition is a critical mechanism in drug development for various diseases, including metabolic disorders and cardiovascular diseases. The versatility of the thiazolo[5,4-b]pyridine scaffold allows for the design of inhibitors targeting different enzymes .
Drug Development and Design
The unique structure of 2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide makes it a valuable scaffold in medicinal chemistry. Researchers can modify its structure to enhance its pharmacological properties, such as bioavailability, selectivity, and potency. This compound serves as a lead molecule for developing new therapeutic agents .
These applications highlight the versatility and potential of 2-phenoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further exploration of its potential as a phosphoinositide 3-kinase inhibitor. The structure−activity relationships (SAR) study indicated that certain functionalities and structural units are key to its inhibitory activity . This information could guide the design and synthesis of more potent inhibitors in the future.
Propriétés
IUPAC Name |
2-phenoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14(26-16-6-3-2-4-7-16)18(25)22-15-9-12-24(13-10-15)20-23-17-8-5-11-21-19(17)27-20/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVMOEBOSYFZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=NC3=C(S2)N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664260.png)
![2-Butylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664263.png)





![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2664276.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2664277.png)

![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)
